molecular formula C16H16O3 B11856814 2-(4-(Benzyloxy)-3-methoxyphenyl)acetaldehyde

2-(4-(Benzyloxy)-3-methoxyphenyl)acetaldehyde

Cat. No.: B11856814
M. Wt: 256.30 g/mol
InChI Key: PNNULHYEVCNQRF-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)-3-methoxyphenyl)acetaldehyde is an organic compound that features a benzene ring substituted with benzyloxy and methoxy groups, and an acetaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-3-methoxyphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 4-(benzyloxy)-3-methoxybenzyl alcohol with an oxidizing agent to form the corresponding aldehyde. For instance, the Swern oxidation method can be employed, where dimethyl sulfoxide (DMSO) and oxalyl chloride are used as reagents under cold conditions, followed by the addition of triethylamine to neutralize the reaction mixture.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of oxidizing agents and reaction conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors might be used to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)-3-methoxyphenyl)acetaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products

    Oxidation: 2-(4-(Benzyloxy)-3-methoxyphenyl)acetic acid.

    Reduction: 2-(4-(Benzyloxy)-3-methoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(Benzyloxy)-3-methoxyphenyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)-3-methoxyphenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)acetaldehyde: Lacks the benzyloxy group, which may affect its reactivity and biological activity.

    2-(4-(Benzyloxy)phenyl)acetaldehyde: Lacks the methoxy group, which can influence its chemical properties and applications.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-(3-methoxy-4-phenylmethoxyphenyl)acetaldehyde

InChI

InChI=1S/C16H16O3/c1-18-16-11-13(9-10-17)7-8-15(16)19-12-14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3

InChI Key

PNNULHYEVCNQRF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC=O)OCC2=CC=CC=C2

Origin of Product

United States

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